4-ブロモイソキノリン-1-オール

概要

説明

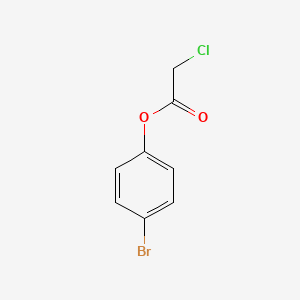

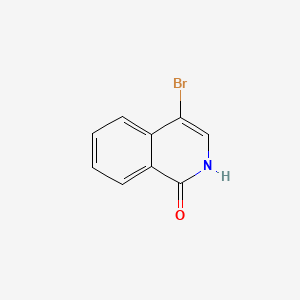

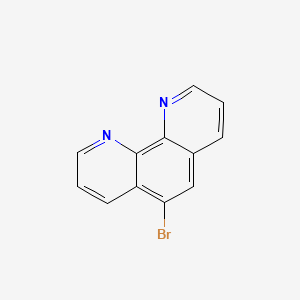

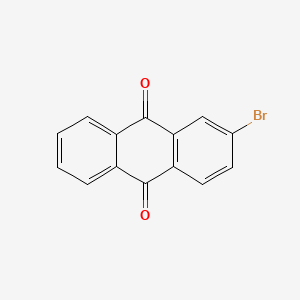

4-Bromoisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.05 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Bromoisoquinolin-1(2H)-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 265341. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromoisoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromoisoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成

4-ブロモイソキノリン-1-オールは、有機合成における汎用性の高い中間体として機能します。その臭素原子は、様々なパラジウム触媒カップリング反応を受けることができ、複雑な有機分子の構築に役立ちます。 例えば、イソキノリンおよびイソキノロン誘導体の選択的合成に使用できます。これらの構造は、多くの天然物および医薬品に見られます .

医薬品化学

医薬品化学において、4-ブロモイソキノリン-1-オールは、潜在的な治療用途を持つ化合物の合成に使用されます。その構造は、抗癌剤、抗菌剤、抗ウイルス剤などの特性を持つ分子の開発における重要な骨格です。 臭素置換基は、さらに官能基化するための反応部位を提供し、幅広い生物活性化合物を生み出します .

触媒

この化合物は、特に炭素-ヘテロ原子結合を形成する反応において、触媒として使用されます。4-ブロモイソキノリン-1-オール中の臭素原子は、触媒サイクルにおいて脱離基として作用し、様々な求核剤をイソキノリン環に導入することを容易にします。 この特性は、ヘテロ環状化合物を構築するための新しい触媒的方法の開発において利用されます .

材料科学

材料科学の分野では、4-ブロモイソキノリン-1-オールは、新規材料の開発における潜在的な用途が研究されています。その剛直な平面構造とハロゲン化された性質により、有機半導体および光起電力材料の設計に適しています。 研究者は、電子特性を強化するために、ポリマーや小分子に組み込むことを調査しています .

グリーンケミストリー

この化合物の反応性は、キノリン誘導体を合成するためのグリーンケミストリーアプローチにおいて活用されています。これらの方法は、有害な試薬と廃棄物を最小限に抑えることで、化学プロセスの環境への影響を軽減することを目的としています。 4-ブロモイソキノリン-1-オールは、無溶媒条件、マイクロ波支援反応、その他の環境に優しい合成経路で使用できます .

分析標準

4-ブロモイソキノリン-1-オールは、分析化学において、方法開発と校正のための標準としても重要です。 その明確に定義された構造と特性により、質量分析やNMRなどの高精度な分析手法で使用でき、正確で信頼性の高いデータ分析を保証します .

作用機序

Target of Action

This compound is a type of isoquinoline, which are found in many natural products and synthetic pharmaceuticals

Mode of Action

It is known that 2-alkynyl benzyl azides can undergo an electrocyclic reaction catalysed by palladium to selectively afford either 4-bromoisoquinoline and 4-bromoisquinolones under different conditions . The introduction of a bromine into the products makes the methodology more attractive for organic synthesis .

Biochemical Pathways

Isoquinolines and isoquinolin-1(2h)-ones are found in many natural products and synthetic pharmaceuticals, and a number of efficient and selective methods have been developed for their synthesis

生化学分析

Biochemical Properties

4-Bromoisoquinolin-1(2H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, thereby affecting various biochemical pathways. For instance, 4-Bromoisoquinolin-1(2H)-one can interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. This interaction can lead to the modulation of signaling pathways that are crucial for cellular functions . Additionally, 4-Bromoisoquinolin-1(2H)-one has been shown to bind to specific proteins, altering their conformation and activity .

Cellular Effects

The effects of 4-Bromoisoquinolin-1(2H)-one on cells are diverse and depend on the cell type and concentration used. In some cell types, 4-Bromoisoquinolin-1(2H)-one has been found to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it can activate or inhibit transcription factors, which are proteins that regulate the transcription of genes. This can result in the upregulation or downregulation of specific genes, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 4-Bromoisoquinolin-1(2H)-one exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site or allosteric site of the enzyme . This binding can prevent the enzyme from catalyzing its substrate, thereby disrupting the biochemical pathway it is involved in. Additionally, 4-Bromoisoquinolin-1(2H)-one can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions can lead to changes in cellular functions and responses.

Temporal Effects in Laboratory Settings

The effects of 4-Bromoisoquinolin-1(2H)-one can change over time in laboratory settings. Studies have shown that the stability of 4-Bromoisoquinolin-1(2H)-one can be influenced by factors such as temperature, pH, and exposure to light . Over time, the compound may degrade, leading to a decrease in its efficacy. Long-term exposure to 4-Bromoisoquinolin-1(2H)-one has also been observed to cause changes in cellular functions, such as alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Bromoisoquinolin-1(2H)-one vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At high doses, 4-Bromoisoquinolin-1(2H)-one can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risks of toxicity.

特性

IUPAC Name |

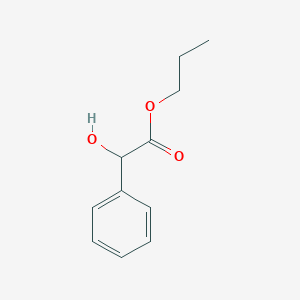

4-bromo-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPUFLIYIMVOGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CNC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80312971 | |

| Record name | 4-Bromoisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3951-95-9 | |

| Record name | 3951-95-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromoisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-hydroxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1267332.png)